5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid
Description
5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid is a chemical compound with the molecular formula C10H10BrNO4 and a molecular weight of 288.09 g/mol . This compound is part of the nicotinic acid derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H10BrNO4 |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
5-bromo-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO4/c11-8-3-6(10(13)14)4-12-9(8)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2,(H,13,14) |
InChI Key |
YYCPFLIRHGSQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of the tetrahydrofuran-3-yl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in pharmaceutical development due to its bioactive properties. Its structural features may enhance interactions with biological targets, particularly nicotinic acetylcholine receptors. Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Neuroprotective Effects : Studies suggest that derivatives of nicotinic acid can enhance cellular NAD+ levels, crucial for mitochondrial function and energy metabolism in neurons. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's.
- Anticancer Activity : Experimental studies have demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development as an anticancer agent. The compound's mechanism may involve modulation of key signaling pathways associated with cell survival and apoptosis .
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tetrahydrofurfuryl Nicotinate | Nicotinic acid core with a tetrahydrofurfuryl group | Potentially enhanced solubility and bioactivity |
| 5-Bromo-6-(Tetrahydrofuran-3-yloxy)nicotinic Acid | Bromine substitution at the 5-position | Altered receptor binding properties |
| PF-04991532 | Hepatoselective glucokinase activator | Specificity for liver metabolism |
| Afatinib | Irreversible ErbB family blocker | Targeting cancer pathways |
| AMG 333 | TRPM8 antagonist | Potential migraine treatment |
The biological activity of 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid is likely multifaceted:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : It could influence key signaling pathways associated with inflammation and cell survival.
Industrial Applications
Beyond medicinal applications, this compound may also be explored in materials science for developing new materials with specific properties. Its unique combination of functional groups allows it to serve as a building block in synthesizing more complex molecules.
Case Studies and Research Findings
Recent studies have highlighted various applications and potential therapeutic benefits of similar compounds:
- Neuroprotection in Animal Models : Research demonstrated that related compounds improved cognitive function and reduced amyloid plaque formation in animal models of Alzheimer's disease .
- Antimicrobial Activity : Compounds similar to 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid have shown moderate antimicrobial activity against various pathogens, indicating their potential use in treating infections .
- In Vitro Studies : Various derivatives have been tested for their efficacy in inhibiting enzyme activities related to disease processes, showcasing their therapeutic potential across multiple domains .
Mechanism of Action
The mechanism of action of 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydrofuran-3-yl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
6-((tetrahydrofuran-3-yl)oxy)nicotinic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-6-methoxynicotinic acid: Contains a methoxy group instead of the tetrahydrofuran-3-yl group, leading to variations in its chemical and biological properties.
The uniqueness of 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Biological Activity
5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid is a compound that exhibits significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid is . The presence of the tetrahydrofuran moiety at the 6-position of the nicotinic acid structure enhances its solubility and interaction with biological targets. This compound is characterized by:
- Bromine substitution at the 5-position, which may alter receptor binding properties.
- Tetrahydrofuran ring , influencing pharmacokinetics and dynamics.
The mechanism of action for 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid involves its interaction with various molecular targets, notably nicotinic acetylcholine receptors (nAChRs). This interaction can modulate neurotransmitter release, leading to various biological effects such as:
- Neuroprotective effects : By influencing neurotransmitter systems, this compound may play a role in protecting neurons from damage.
- Anti-inflammatory properties : It has been suggested that compounds with similar structures exhibit anti-inflammatory activities, potentially making them useful in treating inflammatory diseases.
Biological Activity Overview
Research indicates that 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid has shown promising biological activities, particularly in the following areas:
-
Antimicrobial Activity :
- Exhibits activity against various bacterial strains.
- The minimum inhibitory concentration (MIC) values indicate effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
-
Cytotoxic Effects :
- Studies have demonstrated cytotoxicity against human cancer cell lines, suggesting potential anticancer properties.
-
Interaction with Receptors :
- The compound's ability to bind to nAChRs suggests potential applications in neuropharmacology, including treatment for neurodegenerative diseases.
Comparative Analysis
To understand its unique properties better, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Nicotinic Acid | Parent compound without tetrahydrofuran | Basic structure for comparison |
| 5-Bromo Nicotinic Acid | Bromine substitution at the 5-position | Altered receptor affinity |
| Tetrahydrofurfuryl Nicotinate | Tetrahydrofurfuryl group | Enhanced solubility and bioactivity |
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid against clinically isolated strains. Results showed significant inhibition against Staphylococcus aureus with an MIC of 7.81 µg/mL, indicating strong antibacterial activity .
Study 2: Neuroprotective Effects
Research involving animal models demonstrated that compounds similar to 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid could restore brain-derived neurotrophic factor (BDNF) levels in neurodegenerative conditions. This suggests potential for therapeutic use in diseases such as Huntington's disease .
Study 3: Cytotoxicity Testing
In vitro studies using the A549 human lung cancer cell line revealed that this compound exhibited significant cytotoxic effects, highlighting its potential as an anticancer agent .
Q & A
Basic: What are the standard synthetic routes for 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid?
Methodological Answer:
The synthesis typically involves bromination of a nicotinic acid precursor followed by etherification with tetrahydrofuran-3-ol. A common approach includes:
- Step 1: Bromination of 6-hydroxynicotinic acid using bromine or N-bromosuccinimide (NBS) in anhydrous dichloromethane/methanol, ensuring regioselectivity at the 5-position .
- Step 2: Etherification via nucleophilic substitution, where the hydroxyl group at the 6-position reacts with tetrahydrofuran-3-ol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) or with a base like NaH in DMF .
Key Considerations: Monitor reaction progress via TLC or HPLC to confirm intermediate formation.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the bromine substitution pattern and tetrahydrofuran-3-yloxy linkage. Aromatic protons appear downfield (δ 7.5–8.5 ppm), while the tetrahydrofuran moiety shows distinct multiplet splitting .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 316.0 for C₁₀H₁₁BrNO₄) .
- HPLC-PDA: Assesses purity (>98% recommended for pharmacological studies) .
Advanced: How can regioselectivity challenges during bromination be addressed?
Methodological Answer:
Regioselectivity in bromination is influenced by:
- Directing Groups: The 6-oxy-tetrahydrofuran group acts as an electron-donating substituent, directing bromination to the 5-position. Use Lewis acids (e.g., FeBr₃) to enhance selectivity .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring para-substitution .
- Validation: Compare experimental results with computational models (DFT calculations) to predict bromine positioning .
Advanced: What strategies optimize the etherification step with tetrahydrofuran-3-yloxy?
Methodological Answer:
- Mitsunobu Reaction: Optimize stoichiometry (1.2 equivalents of tetrahydrofuran-3-ol, 1.5 equivalents of DIAD) in THF at 0°C→RT. Monitor for byproducts (e.g., triphenylphosphine oxide) .
- Alternative Base-Mediated Approach: Use NaH in DMF at 60°C for 12 hours. Ensure anhydrous conditions to prevent hydrolysis .
Troubleshooting: If yield <70%, employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.
Basic: What are the primary functional groups influencing reactivity?
Methodological Answer:
- Nicotinic Acid Core: The carboxylic acid group enables salt formation (e.g., sodium salts for solubility) and participation in amidation/esterification .
- Bromine Atom: Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
- Tetrahydrofuran-3-yloxy Ether: Provides steric bulk and modulates lipophilicity, impacting pharmacokinetic properties .
Advanced: How does this compound interact with biological targets?
Methodological Answer:
- Mechanistic Hypotheses: The nicotinic acid scaffold suggests potential interaction with enzymes like phosphodiesterases (PDEs) or receptors such as GPR109A. Validate via:
- Binding Assays: Radioligand displacement using [³H]-labeled ligands .
- Functional Assays: cAMP modulation in HEK293 cells transfected with PDE isoforms .
- Structure-Activity Relationship (SAR): Compare with analogs (e.g., 5-chloro or 5-fluoro derivatives) to identify critical substituents .
Basic: What are the recommended storage and handling protocols?
Methodological Answer:
- Storage: Store at -20°C in amber vials under argon to prevent degradation. Desiccate to avoid hygroscopicity .
- Handling: Use gloves and fume hoods due to potential bromine-related toxicity. Quench waste with 10% sodium thiosulfate .
Advanced: How can computational methods aid in studying this compound?
Methodological Answer:
- Molecular Docking: Predict binding poses with targets (e.g., PDE4B) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess stability .
- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in bromination .
Basic: What solvents are compatible for recrystallization?
Methodological Answer:
- Optimal Solvents: Ethanol/water (4:1) or ethyl acetate/hexane (1:3) mixtures yield high-purity crystals.
- Process: Dissolve crude product in hot ethanol, add water dropwise until cloudiness appears, then cool to 4°C .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum-free media) .
- Meta-Analysis: Compare IC₅₀ values from multiple studies using ANOVA to identify outliers. Consider species-specific receptor affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
